Pratensein

Descripción

Overview of Pratensein as a Flavonoid Compound

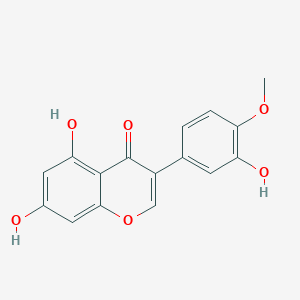

This compound is classified as an O-methylated isoflavone, a specific type of flavonoid wikipedia.orgebi.ac.uk. Flavonoids are a broad class of plant-derived compounds known for their diverse structures and biological activities ontosight.aimdpi.com. The chemical structure of this compound features a benzopyran ring system characteristic of flavonoids, with hydroxyl groups at positions 5 and 7, and a hydroxy-methoxy phenyl group at position 3 ontosight.ai. Its systematic IUPAC name is 5,7-Dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one wikipedia.org. This compound has the molecular formula C₁₆H₁₂O₆ and a molecular weight of 300.26 g/mol wikipedia.orglipidmaps.org.

This compound is found in various plant species, notably in the genus Trifolium, such as red clover (Trifolium pratense), which is the likely source of its name wikipedia.orgontosight.ai. It can also be found in other plants like Oxytropis ochrocephala and Sophorae Flos ebi.ac.ukebi.ac.uk. This compound can be extracted from these botanical sources for research purposes ontosight.ai.

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₆ | wikipedia.orglipidmaps.org |

| Molar Mass | 300.26 g/mol | wikipedia.org |

| PubChem CID | 5281803 | wikipedia.orglipidmaps.orgwikidata.orguni.lu |

| CAS Number | 2284-31-3 | wikipedia.orgebi.ac.ukchemfaces.comcymitquimica.com |

| InChIKey | FPIOBTBNRZPWJW-UHFFFAOYSA-N | wikipedia.orglipidmaps.orgwikidata.orguni.lucymitquimica.com |

| Topological Polar Surface Area | 100.13 Ų | lipidmaps.org |

| Hydrogen Bond Donors | 3 | lipidmaps.org |

| Hydrogen Bond Acceptors | 6 | lipidmaps.org |

Historical Context of this compound Research

Historical research in chemistry, as in other scientific fields, involves investigating past events and understanding their significance to shape present and future understanding distancelearning.institutenorwich.edu. This includes examining the development of research methodologies, the discovery of compounds, and the evolution of understanding regarding their properties and activities distancelearning.institutenumberanalytics.com. While specific early historical accounts solely focused on this compound are not extensively detailed in the provided results, its study is intrinsically linked to the broader history of natural product chemistry and the investigation of flavonoids.

The isolation and identification of compounds from medicinal plants have been a long-standing area of research nih.govnepjol.inforesearchgate.net. Red clover, a known source of this compound, has been traditionally used for various purposes ontosight.ainih.gov. Early research likely focused on the isolation and structural elucidation of the chemical constituents of such plants using techniques available at the time nepjol.infonih.gov. The development of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) has played a crucial role in the identification and quantification of flavonoids, including this compound, in plant extracts nih.govnih.gov.

Research into isoflavones from Trifolium pratense dates back several decades, with studies focusing on their composition wikipedia.org. The characterization of this compound as a transcriptional up-regulator of scavenger receptor class B type I (SR-BI) in HepG2 cells, for instance, was reported in a study published in 2009, indicating research into its specific biological activities has been ongoing for some time ebi.ac.ukchemfaces.com.

Significance of this compound in Phytochemistry and Medicinal Chemistry

This compound holds significance in phytochemistry as a natural product found in various plant sources, contributing to the chemical diversity of the plant kingdom ontosight.aicymitquimica.com. Its presence in plants like red clover highlights the role of these species as sources of potentially bioactive compounds ontosight.ainih.govresearchgate.net. Phytochemistry involves the study of the chemical compounds found in plants, their biosynthesis, and their functions researchgate.net.

In medicinal chemistry, this compound is of interest due to its reported biological activities ontosight.aicymitquimica.com. Research suggests potential health benefits associated with this compound and similar flavonoids, including antioxidant and anti-inflammatory properties ontosight.aicymitquimica.com. Flavonoids, in general, are recognized for their potential to neutralize free radicals, reduce oxidative stress, and modulate inflammatory pathways, which are implicated in various diseases ontosight.aimdpi.com.

Specific research findings on this compound's biological activities include its potential role in ameliorating cognitive impairment in rat models, its ability to up-regulate scavenger receptor class B type I (SR-BI), and its effects on glucose uptake in HepG2 cells ebi.ac.ukebi.ac.ukchemfaces.com. These findings underscore its relevance in the search for new therapeutic agents derived from natural sources nih.govnepjol.info.

Here is a table summarizing some reported biological activities of this compound:

| Activity | In vitro/In vivo Model | Source |

| Transcriptional up-regulation of SR-BI | HepG2 cells (in vitro) | ebi.ac.ukchemfaces.com |

| Amelioration of cognitive impairment | Aβ1-42-induced AD rat model (in vivo) | chemfaces.com |

| Inhibition of glial activation | Aβ1-42-induced AD rat model (in vivo) | chemfaces.com |

| Inhibition of NF-κB activation | Aβ1-42-induced AD rat model (in vivo) | chemfaces.com |

| Restoration of synapse and BDNF levels | Aβ1-42-induced AD rat model (in vivo) | chemfaces.com |

| Protection against dopaminergic neurodegeneration | LPS-induced rat mesencephalic neuron-glia cultures (in vitro) | chemfaces.com |

| Induction of acetylcholinesterase expression | Cultured rat osteoblasts (in vitro) | chemfaces.com |

| Improvement of basal glucose uptake | HepG2 cells (in vitro) | ebi.ac.ukebi.ac.uk |

| Cytotoxic activity (this compound glycoside) | Human breast cancer cells (MCF-7 and MDA-MB-231) (in vitro) | repec.org |

| PTP1B inhibitory activity | In vitro assay | e-nps.or.kr |

Emerging Research Trends and Future Directions for this compound Studies

Emerging research trends in the study of natural compounds like this compound are influenced by advancements in analytical techniques, computational methods, and a growing interest in their potential therapeutic applications solubilityofthings.comresearchgate.nettaylorfrancis.comneuroquantology.com. Future directions for this compound research are likely to involve further exploration of its mechanisms of action at the molecular level, investigation of its potential in various disease models, and studies on its bioavailability and metabolism.

The identification of this compound glycosides, such as this compound 7-O-glucopyranoside, and the observation that the glycoside form may exhibit enhanced activity in certain contexts (e.g., cytotoxic activity) suggest a trend towards studying the biological activities of this compound metabolites and conjugates repec.orguni.lubiosynth.com.

Research is also moving towards understanding the synergistic effects of this compound when present in complex mixtures within plant extracts, as it naturally occurs alongside other flavonoids and phytochemicals nih.govresearchgate.net. The application of advanced analytical techniques, including hyphenated methods, continues to be crucial for the comprehensive profiling of these compounds in biological samples and plant extracts nih.govnih.gov.

Furthermore, the increasing integration of computational approaches, such as molecular docking and cheminformatics, is likely to aid in predicting and understanding the interactions of this compound with biological targets, guiding future experimental studies e-nps.or.krimsc.res.in. The potential of this compound as a lead compound for the development of new therapeutic agents, particularly in areas like neuroprotection, metabolic disorders, and potentially cancer, indicates promising avenues for future research ebi.ac.ukebi.ac.ukchemfaces.comrepec.orge-nps.or.kr.

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIOBTBNRZPWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177388 | |

| Record name | Pratensein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pratensein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2284-31-3 | |

| Record name | Pratensein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2284-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pratensein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002284313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pratensein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRATENSEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2CF8CJ6AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pratensein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

272 - 273 °C | |

| Record name | Pratensein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Sources and Biosynthesis of Pratensein

Natural Occurrence of Pratensein in Plant Species

This compound is found in various plant species, commonly in their flowers, leaves, and fruits. ontosight.ai It is an isoflavone widely distributed within the Leguminosae family. nih.gov

Trifolium pratense (Red Clover) as a Primary Source

Trifolium pratense, commonly known as red clover, is a significant source of this compound, which is likely how the compound received its name. ontosight.ai Red clover is recognized as an important source of phytoestrogens, including isoflavones like this compound. taylorfrancis.comuns.ac.rs While the predominant isoflavones in red clover are typically biochanin A and formononetin, this compound is also present, although often in lower concentrations compared to these dominant compounds. nih.govmdpi.com Other isoflavones found in red clover leaves include daidzein, genistein, prunetin, pseudobaptigenin, calycosin, methylorobol, afrormosin, texasin, irilin B, and irilone. nih.gov

Research indicates that the concentration of isoflavones, including this compound, in red clover can vary significantly depending on different factors. uns.ac.rsmdpi.com Studies analyzing the isoflavone content in different plant parts of red clover genotypes have shown variations. mdpi.com

Other Plant Families and Genera Containing this compound

Beyond Trifolium pratense, this compound has been identified in other plant species. For example, it has been found in Monopteryx inpae and Cicer arietinum (chickpea). wikidata.org

Biosynthetic Pathways of this compound

The biosynthesis of isoflavones, including this compound, is part of the broader phenylpropanoid pathway in plants, which is responsible for synthesizing various secondary metabolites. frontiersin.org

Enzymatic Reactions in this compound Formation

The biosynthesis of isoflavones starts from precursors derived from the phenylpropanoid pathway, such as p-hydroxycinnamic acid (p-HCA). nih.gov Key enzymes involved in the initial steps include phenylalanine-ammonia-lyase (PAL) or tyrosine ammonia lyase (TAL), which catalyze the formation of cinnamic acid or p-HCA. frontiersin.orgnih.gov Subsequently, enzymes like 4-coumarate-CoA ligase (4CL) activate these compounds. nih.gov Chalcone synthase (CHS) and chalcone reductase (CHR) are involved in the synthesis of isoliquiritigenin, a precursor to liquiritigenin, while CHS and chalcone isomerase (CHI) are involved in the synthesis of naringenin. nih.gov

Specific to isoflavone biosynthesis, cytochrome P450 enzymes or related enzymes can catalyze the synthesis of isoflavones like this compound using genistein as a substrate. nih.gov One specific enzymatic reaction involves isoflavone 3'-hydroxylase (EC 1.14.14.88), which catalyzes the hydroxylation of biochanin A to form this compound. genome.jp This reaction involves biochanin A, reduced NADPH-hemoprotein reductase, and oxygen, yielding this compound, oxidized NADPH-hemoprotein reductase, and water. genome.jp

Genetic Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including isoflavones, is regulated by the transcription of genes encoding the enzymes in their metabolic pathways. sci-hub.semdpi.com Various transcription factors, such as those from the MYB, bHLH, WRKY, and NAC families, are associated with flavonoid biosynthesis. mdpi.com MYB transcription factors, for instance, have been shown to regulate the isoflavonoid biosynthesis pathway in soybean. mdpi.com The expression of genes encoding key enzymes in the flavonoid metabolic pathway can be influenced by these transcription factors, thereby affecting metabolite production. mdpi.com

Factors Influencing this compound Accumulation in Plants (e.g., environmental stress, developmental stage)

The content and composition of isoflavones in plants, including this compound, are influenced by a variety of factors. uns.ac.rs Genetic factors are considered among the most important influences on the production of isoflavones and other secondary metabolites in red clover. nih.gov Environmental conditions, climate, geographic origin, and the plant's developmental stage (ontogeny) also play a role. uns.ac.rsnih.govresearchgate.net

Studies suggest that climate conditions are important, as samples from different geographic origins tend to group accordingly based on their isoflavone profiles. uns.ac.rsresearchgate.net Abiotic factors, such as environmental stress, can lead to an increase in the biosynthesis of isoflavones as a response. uns.ac.rsresearchgate.net For example, leaves from plants grown under enhanced UV-B radiation have shown markedly higher levels of formononetin and biochanin A. uns.ac.rs While ozone exposure can influence isoflavone concentrations, studies have shown varied effects, with increased phenolic content but sometimes decreased isoflavone concentration in older plants exposed to elevated ozone. uns.ac.rs The developmental stage of the plant also affects isoflavone content, with concentrations potentially decreasing as plants mature. researchgate.net The specific plant part also influences isoflavone content, with leaves generally having the highest total isoflavone content in red clover. mdpi.comnih.gov

Advanced Analytical and Isolation Methodologies for Pratensein

Chromatographic Techniques for Pratensein Isolation and Purification

Chromatography plays a crucial role in the isolation and purification of this compound from crude plant extracts, which often contain a diverse array of compounds. Various chromatographic methods are employed, ranging from classical column chromatography to more advanced high-performance techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for both the analytical separation and preparative purification of this compound. It offers high resolution and sensitivity, making it suitable for analyzing complex plant extracts. Reverse-phase HPLC, utilizing stationary phases like C18 silica gel, is commonly employed for isoflavone separation, including this compound. researchgate.netufrgs.br Mobile phases typically consist of mixtures of water and organic solvents such as methanol or acetonitrile, often with the addition of an acid like formic acid or acetic acid to improve peak shape and separation. ufrgs.brnih.govnih.gov

HPLC-UV is frequently used for the identification and quantification of polyphenols like this compound based on their characteristic UV absorption properties and retention times. ufrgs.brfarmaciajournal.com However, the complexity of plant extracts can lead to co-elution of compounds, necessitating methods that offer greater selectivity.

Preparative Chromatography

For obtaining larger quantities of purified this compound, preparative chromatography techniques are utilized. These methods are designed to isolate specific compounds from a mixture on a larger scale compared to analytical methods. rotachrom.com

Various column chromatography methods, including silica gel, Sephadex LH-20, and ODS (Octadecylsilyl) column chromatography, have been employed in the purification schemes for this compound. researchgate.netkoreascience.kr These techniques are often used in sequence to enrich the target compound before final purification steps.

Countercurrent separation (CCS), such as High-Speed Countercurrent Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC), represents another preparative approach that has been applied to the isolation of isoflavonoids from plant extracts. nih.govresearchgate.net These methods utilize a liquid-liquid biphasic system, eliminating the irreversible adsorption issues associated with solid stationary phases in traditional column chromatography. nih.gov Studies have shown that CPC can effectively fractionate isoflavonoids, although fractions may still contain residual complexity requiring further analysis by orthogonal methods like qHNMR and LC-MS. nih.govresearchgate.net

An example of a preparative isolation strategy involved using repeated preparative HPLC chromatography on isolated peaks from red clover extract to obtain this compound. nih.gov

Spectroscopic Techniques for this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful tool for determining the structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in the NMR spectra, the positions of hydrogen and carbon atoms within the molecule can be determined, providing detailed structural information. koreascience.krresearchgate.netccsenet.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms. researchgate.net

NMR analysis has been used to identify this compound in active fractions of plant extracts. researchgate.netccsenet.org Simulated ¹H NMR and ¹³C NMR spectra for this compound in solvents like C₅D₅N are available in databases. np-mrd.org Challenges in NMR analysis of complex mixtures containing this compound include signal overlap in the aromatic region, which can be addressed by quantitative ¹H NMR (qHNMR) methods, including those utilizing quantum mechanical deconvolution. acs.org

Specific NMR data for this compound, such as chemical shifts in DMSO-d₆, have been reported, aiding in its identification. For instance, the ¹H NMR spectrum shows characteristic signals for the hydroxyl protons, the H-2 proton of the isoflavone core, and aromatic protons on both rings. acgpubs.org The ¹³C NMR spectrum provides signals corresponding to each carbon atom in the this compound structure, including the carbonyl carbon, aromatic carbons, and the methoxy carbon. researchgate.netacgpubs.org

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through fragmentation patterns. nih.govmdpi.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of isoflavones like this compound, often coupled with liquid chromatography (LC-MS). nih.govnih.govencyclopedia.pub

The mass spectrum of this compound typically shows a molecular ion peak at m/z corresponding to its molecular weight. For this compound (C₁₆H₁₂O₆, molecular weight ~300.26 g/mol ), the molecular ion peak [M-H]⁻ is expected around m/z 299.06 in negative ion mode ESI-MS. acgpubs.org Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be used for identification and characterization, particularly in LC-MS or ion mobility MS experiments. uni.lu

Fragmentation of the molecular ion in tandem MS (MS/MS) provides characteristic fragment ions that help in confirming the structure. chemguide.co.ukwikipedia.orgrsc.orgnih.gov The fragmentation pathways of isoflavones in ESI-MS/MS are influenced by the positions of hydroxyl and methoxy groups, leading to specific reporter ions. Analyzing these fragmentation patterns aids in differentiating this compound from other isomeric or structurally similar flavonoids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. msu.eduunchainedlabs.com Isoflavones like this compound have characteristic UV absorption spectra due to their conjugated double bond systems. msu.eduiaamonline.org The UV-Vis spectrum of this compound typically exhibits absorption maxima at specific wavelengths, which can be used for its detection and quantification, particularly when coupled with HPLC (HPLC-UV). ufrgs.brfarmaciajournal.com

The UV absorption profile of this compound is influenced by the presence and position of hydroxyl and methoxy groups on the isoflavone backbone. Changes in solvent or the addition of shift reagents can alter the UV spectrum, providing further structural information. Reported UV data for this compound in ethanol show absorption maxima around 273 nm and 330 nm. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the structural elucidation and identification of organic compounds, including isoflavones like this compound. IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. While specific IR data for this compound itself were not extensively detailed in the immediate search results, studies on its derivatives, such as this compound-7-O-β-D-rutinoside, illustrate the application of IR spectroscopy in confirming the presence of key functional groups. For this compound-7-O-β-D-rutinoside, IR spectra obtained using attenuated total reflectance (ATR) showed characteristic absorption bands (ν / cm−1) at 3396, 2919, 1655, 1275, and 1052 cm−1 scielo.br. These peaks correspond to vibrations of hydroxyl groups (around 3396 cm−1), C-H stretching (around 2919 cm−1), carbonyl stretching in the isoflavone structure (around 1655 cm−1), and various C-O and C-C stretches scielo.br. IR data, in conjunction with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the definitive identification and structural confirmation of isolated isoflavones scielo.brresearchgate.net.

Advanced Extraction Methods for this compound from Natural Sources

Efficiently extracting this compound from its natural sources is a critical step for its study and potential application. Traditional extraction methods often involve long durations, large solvent volumes, and can raise environmental concerns doi.orgmdpi.com. Consequently, advanced extraction techniques aimed at improving efficiency, reducing solvent consumption, and minimizing environmental impact are being increasingly explored and optimized.

Solvent Extraction Optimization

Solvent extraction remains a fundamental technique, but its efficiency for this compound and other isoflavones can be significantly enhanced through optimization of parameters such as solvent composition, solid-to-liquid ratio, temperature, and extraction time. Research indicates that the choice of solvent or solvent mixture is paramount, as the polarity of the solvent affects the recovery rate of phytochemicals researchgate.net. Ethanol and methanol, often in aqueous mixtures, are widely used due to their effectiveness in extracting phenolic compounds, including isoflavones mdpi.comnih.gov. For instance, 70% alcohol has been used as a solvent for extracting red clover isoflavones in studies comparing different extraction techniques mdpi.com. The solid-to-liquid ratio also plays a crucial role, with optimized ratios leading to improved extraction yields nih.govgoogle.com. Temperature can influence the solubility and diffusion of compounds, and studies have investigated optimal temperature ranges for isoflavone extraction google.comtandfonline.com. Extraction time is another critical factor, with studies demonstrating that optimizing the duration can maximize the yield; for example, a 60-minute extraction period was found to be optimal for Soxhlet extraction in one study mdpi.com. Techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) can further optimize solvent extraction by enhancing mass transfer and reducing extraction time and solvent usage compared to conventional methods researchgate.netmdpi.comlew.ro. Studies have shown that sonication can achieve high extraction efficiencies for isoflavones researchgate.net.

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), is recognized as a green extraction technology mdpi.com. SC-CO2 is a non-toxic, inert, and relatively inexpensive solvent that offers the advantage of providing solvent-free extracts newswise.com. However, SC-CO2 is inherently non-polar, which limits its efficiency in extracting more polar compounds like isoflavones mdpi.com. To overcome this limitation and improve the solubility and extraction yield of isoflavones, co-solvents or modifiers such as ethanol, methanol, or water are often added to the SC-CO2 system mdpi.com. Studies on the SFE of red clover seeds have utilized CO2 with ethanol as a co-solvent to extract oil and phytochemicals newswise.com. Specific SFE parameters, such as pressure and temperature, are critical for optimizing the extraction process newswise.commdpi.com. For example, SFE of red clover seed oil was carried out at 40 °C and 200 bar with CO2 and ethanol as a co-solvent newswise.com. SFE has been applied to extract bioactive compounds, including isoflavones like this compound, from natural sources such as Eclipta alba mdpi.com.

Emerging Green Extraction Technologies

Beyond optimized solvent extraction and SFE, other emerging green extraction technologies are being investigated for the isolation of this compound and other isoflavones. Natural Deep Eutectic Solvents (NADES) represent a new class of green and environmentally friendly solvents composed of natural components, offering advantages such as low toxicity, biodegradability, and high extraction efficiency for polar compounds google.com. The combination of NADES with techniques like ultrasonic extraction has shown promise for the efficient extraction of isoflavones from Trifolium pratense google.com. This method involves optimizing the NADES composition (e.g., molar ratio of components and water content) and ultrasonic extraction parameters (frequency, power, temperature, and time) to maximize isoflavone yield google.com. Enzyme-assisted extraction (EAE) is another green technique that utilizes enzymes to break down plant cell walls, facilitating the release of intracellular compounds like polyphenols researchgate.net. EAE can be carried out using aqueous solvents, reducing the reliance on organic solvents researchgate.net. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE) are also considered greener alternatives to conventional methods due to their ability to achieve high extraction yields in shorter times and with less solvent mdpi.comtandfonline.comlew.ro. MAE, for instance, has been used for the extraction of phenolic compounds from plant material using methanol as a solvent tandfonline.com. Auto-hydrolysis, involving fermentation in water, has also been explored as a green approach to produce isoflavone-enriched extracts from red clover nih.gov.

Mechanistic Studies of Pratensein's Biological Activities

Antioxidant Mechanisms of Pratensein

The antioxidant capacity of this compound is a key aspect of its biological activity, attributed to its ability to neutralize free radicals and modulate endogenous defense systems. cymitquimica.com Studies have explored the specific pathways involved in its radical scavenging and its influence on cellular oxidative stress responses.

Free Radical Scavenging Pathways (e.g., HAT, SET-PT, SPLET)

This compound's ability to scavenge free radicals involves several distinct mechanisms, primarily Hydrogen Atom Transfer (HAT), Single-Electron Transfer–Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netunec-jeas.compreprints.orgnih.gov Theoretical studies, including those employing Density Functional Theory (DFT), have investigated the thermodynamic feasibility of these pathways for this compound and other isoflavonoids. researchgate.net

Research suggests that the preferred radical scavenging mechanism can vary depending on the environment. In the gas phase, the HAT mechanism appears to be a major contributor to the antioxidant action of isoflavonoids like this compound. researchgate.net The SPLET mechanism is indicated as the thermodynamically preferred pathway in polar solvents. researchgate.netpreprints.org this compound has been identified as a highly active system among several isoflavonoids studied based on computed parameters such as ionization potential (IP), bond dissociation enthalpy (BDE), and proton affinity (PA), which are critical descriptors for assessing radical scavenging activity via these mechanisms. researchgate.netunec-jeas.comnih.gov

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 pathway)

This compound has been shown to modulate endogenous antioxidant systems, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netresearchgate.netsemanticscholar.orgnih.gov Nrf2 is a transcription factor that plays a crucial role in regulating the expression of a battery of antioxidant enzymes and cytoprotective proteins. semanticscholar.org

Studies have demonstrated that this compound can activate Nrf2, which in turn contributes to its protective effects against oxidative stress. researchgate.netnih.gov For instance, in models of oxygen-glucose deprivation/reoxygenation (OGD/R) injury, this compound was found to mitigate oxidative stress, and this effect was linked to Nrf2 activation. nih.gov Transfection with siRNA targeting Nrf2 partially reversed the protective effects of this compound, highlighting the involvement of this pathway in its mechanism of action. nih.gov Red clover extract and its anthocyanin fraction, containing this compound, have also been shown to regulate the Nrf2 signaling pathway, contributing to their anti-oxidative activities. researchgate.netsemanticscholar.org

Inhibition of Oxidative Stress Inducers (e.g., Reactive Oxygen Species, Reactive Nitrogen Species)

This compound can also exert antioxidant effects by inhibiting the production or activity of oxidative stress inducers, such as Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). wikipedia.orgresearchgate.netnih.govscispace.commdpi.com ROS and RNS are highly reactive molecules that can cause damage to cellular components, leading to oxidative stress. nih.govwikipedia.orgresearchgate.net

Anti-Inflammatory Mechanisms of this compound

This compound exhibits significant anti-inflammatory activities through the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators. cymitquimica.comresearchgate.netmdpi.comCurrent time information in Tazewell County, US.uni.luuni.luresearchgate.netglpbio.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the modulation of key inflammatory signaling pathways, particularly Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). researchgate.netresearchgate.netnih.govscispace.commdpi.comresearchgate.netarvojournals.orgnih.govmdpi.com These pathways play central roles in the initiation and regulation of inflammatory responses. mdpi.comnih.gov

Studies have shown that this compound can inhibit the activation of NF-κB. researchgate.netnih.govresearchgate.netnih.gov NF-κB is a transcription factor that, when activated, translocates to the nucleus and promotes the expression of numerous pro-inflammatory genes. arvojournals.orgnih.gov this compound has been found to suppress the nuclear translocation of the NF-κB subunit p65 and protect against the degradation of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. researchgate.net

Furthermore, this compound and extracts containing it have been shown to inhibit the phosphorylation of MAPKs. scispace.comnih.gov The MAPK family of proteins, including ERK, JNK, and p38, are involved in signal transduction pathways that lead to the activation of transcription factors like NF-κB and the production of inflammatory mediators. arvojournals.orgnih.govnih.gov By suppressing MAPK phosphorylation, this compound can effectively dampen the downstream inflammatory cascade. nih.gov Red clover extract and its anthocyanins have been shown to regulate NF-κB and Nrf2 signaling pathways, contributing to anti-inflammatory effects. researchgate.netsemanticscholar.org

Inhibition of Pro-inflammatory Mediators (e.g., cytokines like TNF-α, IL-1β; nitric oxide, COX-2)

This compound also exerts anti-inflammatory effects by inhibiting the production and release of various pro-inflammatory mediators. These include cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). researchgate.netpreprints.orgresearchgate.netnih.govscispace.commdpi.comresearchgate.netmdpi.comnih.govnih.govnih.govscience.gov

Research has demonstrated that this compound can significantly reduce the expression and production of TNF-α and IL-1β, key cytokines that orchestrate inflammatory responses. researchgate.netmdpi.comresearchgate.netnih.gov These cytokines contribute to a wide range of inflammatory processes, including the recruitment of immune cells and the induction of other inflammatory molecules. nih.gov

Impact on Glial Activation in Neuroinflammation

Neuroinflammation, often mediated by the activation of glial cells like microglia and astrocytes, plays a significant role in the pathogenesis of various neurological disorders mdpi.comfrontiersin.org. Research indicates that this compound can modulate glial activation, thereby reducing neuroinflammation. Studies in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ1-42) demonstrated that this compound treatment significantly reduced the extensive astrogliosis and microgliosis in the hippocampus medchemexpress.comnih.govchemicalbook.com. Furthermore, this compound treatment suppressed the activation of nuclear factor-kappa B (NF-κB) in the hippocampus, a key pathway involved in the inflammatory response medchemexpress.comnih.govchemicalbook.com. In vitro studies using rat mesencephalic neuron-glia cultures showed that this compound, among other isoflavones from Trifolium pratense, significantly inhibited lipopolysaccharide (LPS)-induced activation of microglia and the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and superoxide chemfaces.comresearchgate.net. The rank order of protective potency among the tested isoflavones against LPS-induced dopaminergic neurodegeneration, which is linked to microglial activation, was this compound > daidzein > calycosin > formononetin > irilone chemfaces.comresearchgate.net.

Neuroprotective Mechanisms of this compound

This compound exhibits neuroprotective effects through multiple mechanisms, including the attenuation of neuronal degeneration and apoptosis, restoration of synaptic plasticity and neurotrophic factor levels, modulation of dopaminergic pathways, and amelioration of cognitive impairment medchemexpress.comfrontiersin.orgijcrt.orgjmb.or.kr.

Attenuation of Neuronal Degeneration and Apoptosis

Neuronal degeneration and apoptosis are central features of many neurodegenerative diseases. This compound has been shown to significantly attenuate neuronal degeneration and apoptosis in the hippocampus in animal models of cognitive impairment medchemexpress.comnih.govchemicalbook.com. This protective effect was observed in a rat model where cognitive impairment was induced by Aβ1-42 injection medchemexpress.comnih.govchemicalbook.com. Additionally, this compound has been found to reduce apoptosis in HT22 cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) injury, an in vitro model of cerebral ischemia-reperfusion injury nih.gov.

Restoration of Synaptic Plasticity and Neurotrophic Factors (e.g., BDNF)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is crucial for learning and memory. Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), support neuronal survival, growth, and differentiation. This compound has been shown to restore synaptic plasticity and increase the levels of neurotrophic factors. In the Aβ1-42-induced rat model of cognitive impairment, this compound treatment increased the levels of synaptophysin, a presynaptic protein indicative of synapse density, and BDNF medchemexpress.comnih.govchemicalbook.comchemfaces.com. This compound significantly increased the expression of synapse plasticity-related proteins, including PSD-95, p-NMDAR1, p-CaMKII, p-PKACβ, PKCγ, p-CREB, and BDNF in this model nih.gov. Studies also indicate that this compound can promote the expression of NEP, an enzyme involved in Aβ degradation, and reverse the decrease of BDNF expression in an Aβ1-42-induced rat model nih.gov.

Modulation of Dopaminergic Neurodegeneration Pathways

This compound has demonstrated protective effects on dopaminergic neurons. Studies investigating the effect of isoflavones from Trifolium pratense on LPS-induced dopaminergic neurodegeneration in rat mesencephalic neuron-glia cultures showed that this compound attenuated the LPS-induced decrease in dopamine uptake and the number of dopaminergic neurons chemfaces.comresearchgate.net. This suggests a potential role for this compound in mitigating the degeneration of dopaminergic neurons, which is a hallmark of diseases like Parkinson's disease.

Role in Ameliorating Cognitive Impairment

This compound has shown promise in ameliorating cognitive impairment in animal models. In rats with Aβ1-42-induced cognitive impairment, this compound treatment significantly improved learning and memory deficits medchemexpress.comnih.govchemicalbook.com. This amelioration of cognitive function is linked to its ability to reduce neuroinflammation, inhibit glial activation, attenuate neuronal degeneration and apoptosis, and restore synapse and BDNF levels medchemexpress.comnih.govchemicalbook.comchemfaces.com.

Anticancer Mechanisms of this compound

This compound and its glycoside form have demonstrated anticancer activities through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis frontiersin.orgresearchgate.netnih.govplos.orgcolab.ws. Studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound and this compound glycoside inhibited cell proliferation researchgate.net. The cytotoxic activity of this compound glycoside was found to be significantly greater than that of this compound researchgate.net. Both compounds influenced the expression of genes related to apoptosis, with a decrease in the expression level of the bcl2 gene and an increase in the expression levels of caspase-3, p53, and bax genes in treated cancer cells researchgate.net. These findings suggest that this compound, particularly in its glycoside form, can induce apoptosis in human breast cancer cells researchgate.netccsenet.org. Furthermore, Trifolium pratense extract, which contains this compound, has been shown to induce apoptosis and autophagy cell death in prostate cancer cell lines (LNCap and PC3) wcrj.net. The extract reduced cell viability in a dose- and time-dependent manner in these cell lines wcrj.net.

Cardiovascular Protective Mechanisms of this compound

Effects on Endothelial Function

Endothelial dysfunction is a key factor in the development of cardiovascular diseases, characterized by an impaired ability of blood vessels to relax and contract properly. nih.govmdpi.com Flavonoids, as a class of compounds, have demonstrated beneficial effects on endothelial function through various mechanisms. consensus.app These mechanisms primarily involve increasing the bioavailability of nitric oxide (NO), reducing inflammation, and modulating oxidative stress and adhesion molecules. consensus.app

NO is a crucial molecule produced by endothelial nitric oxide synthase (eNOS) that promotes vasodilation by relaxing the smooth muscle cells in blood vessels. nih.gov Flavonoids can stimulate eNOS, leading to increased NO production. consensus.app Additionally, flavonoids can decrease levels of endothelin-1, a potent vasoconstrictor, and reduce adhesion molecules like E-selectin, VCAM-1, and ICAM-1, which are involved in vascular inflammation and atherosclerosis. consensus.app By reducing inflammation and oxidative stress, flavonoids further protect the endothelium. consensus.app

While the provided search results highlight the general mechanisms of flavonoids on endothelial function, specific detailed research findings on this compound's direct effects on endothelial function and its precise mechanisms were not extensively detailed in the initial search. However, as an isoflavone, a type of flavonoid, this compound is expected to share some of these general mechanisms.

Antihypertensive Actions

Hypertension, or high blood pressure, is closely linked to endothelial dysfunction. nih.govmdpi.com Several plant-derived compounds, including flavonoids, have shown potential antihypertensive activity. journaljocamr.comresearchgate.net One of the primary mechanisms by which some plant extracts exert antihypertensive effects is by inhibiting the angiotensin-converting enzyme (ACE). journaljocamr.comresearchgate.netceu.es ACE is an enzyme in the renin-angiotensin system that converts angiotensin I to angiotensin II, a powerful vasoconstrictor that increases blood pressure. nih.govceu.es Inhibition of ACE reduces the production of angiotensin II, leading to lower blood pressure. researchgate.netceu.es

Other mechanisms contributing to antihypertensive effects include antioxidant properties and direct effects on vascular smooth muscle. journaljocamr.comnih.gov Some compounds can also modulate the sympathetic nervous system or block calcium channels. researchgate.netmdpi.com

While the search results mention that Retama raetam, a plant containing this compound, showed antihypertensive activity possibly through ACE inhibition, specific studies detailing the isolated this compound compound's antihypertensive actions and its precise mechanisms were not prominently featured. ceu.es Further research is needed to fully elucidate this compound's direct role and mechanisms in lowering blood pressure.

Other Reported Biological Activities and Their Mechanisms

Flavonoids, including isoflavones, have been reported to possess antimicrobial properties against various microorganisms, including bacteria and fungi. mdpi.comnih.gov The mechanisms underlying the antimicrobial activity of polyphenols like flavonoids are diverse and can involve disrupting the bacterial cell membrane, inhibiting enzyme activity, interfering with DNA and RNA synthesis, and chelating metal ions essential for microbial function. mdpi.comnih.govmdpi.com

Specific mechanisms of action for flavonoids against bacteria include the inhibition of DNA gyrase and effects on the cytoplasmic membrane and energy metabolism. nih.govmdpi.com Some studies suggest that the antibacterial effects on Gram-positive and Gram-negative bacteria may differ due to variations in their cell envelope structures and the mechanisms targeted by the flavonoids. mdpi.com

This compound is classified as an isoflavone, a type of phytoestrogen. wikipedia.orgresearchgate.net Phytoestrogens are plant-derived compounds that can mimic or modulate the effects of estrogen in the body due to their structural similarity to mammalian estrogens, particularly 17β-estradiol. researchgate.netcaymanchem.comnih.gov Their biological activities are primarily mediated through binding to estrogen receptors (ERs), specifically ERα and ERβ. caymanchem.comnih.govfrontiersin.org

Phytoestrogens can act as agonists or antagonists of ERs, depending on the specific compound, concentration, and the target tissue. researchgate.net Many phytoestrogens, including genistein and daidzein, show a higher affinity for ERβ compared to ERα. caymanchem.comnih.govfrontiersin.org This differential binding can lead to varied cellular responses, as ERα and ERβ are expressed in different tissues and can mediate distinct signaling pathways. caymanchem.comfrontiersin.org Phytoestrogen binding to ERs can influence gene transcription and other intracellular signaling mechanisms. caymanchem.comnih.gov

Studies on red clover extracts, which contain this compound, have indicated phytoestrogenic activity. researchgate.netpharmatutor.org The isoflavones in red clover are considered to have potential in managing symptoms associated with menopause, such as hot flashes, and may have positive effects on cardiovascular health and bone density. pharmatutor.orgpharmatutor.org

This compound and other flavonoids have been investigated for their ability to modulate the activity of various enzymes, including acetylcholinesterase and tyrosinase.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for nerve function. nih.govwikipedia.orgmdpi.com Inhibiting AChE leads to increased levels of acetylcholine, which can be beneficial in conditions characterized by cholinergic deficits, such as neurodegenerative diseases. nih.govmdpi.commdpi.com AChE inhibitors can be reversible or irreversible, and they typically interact with the active site gorge of the enzyme. nih.govwikipedia.orgmdpi.comresearchgate.net Flavonoids have been identified as potential AChE inhibitors, interacting with both the active and peripheral anionic sites of the enzyme. mdpi.com This interaction can stabilize cholinergic signaling and potentially offer neuroprotective effects. mdpi.com While the search results discuss flavonoid inhibition of AChE in general, specific studies on this compound's direct inhibitory effects on this enzyme were not detailed.

Tyrosinase Inhibition: Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin production in the skin, and enzymatic browning in plants. mdpi.comnih.govfrontiersin.org Inhibitors of tyrosinase are of interest for their potential use as skin-lightening agents and as anti-browning agents in the food industry. mdpi.comnih.govfrontiersin.org Tyrosinase is a copper-containing enzyme, and inhibitors can act through various mechanisms, including chelating the copper ions at the active site, competing with the substrate for binding, or causing conformational changes in the enzyme. mdpi.comnih.govfrontiersin.org Flavonoids are known to inhibit tyrosinase activity. nih.gov Some flavonoids can inhibit tyrosinase in a competitive or mixed-type manner. nih.govfrontiersin.org

One search result mentions this compound in the context of tyrosinase inhibitors derived from natural sources, identified through techniques like HPLC-MS. nih.gov However, detailed data on this compound's specific tyrosinase inhibitory activity (e.g., IC50 values) and its precise mechanism of inhibition were not provided in the initial search results.

Data Tables:

Based on the available information, detailed quantitative data specifically for this compound across all these biological activities were not consistently provided in the initial search results. However, the general mechanisms of flavonoids, including isoflavones like this compound, on these targets are described.

| Biological Activity | Proposed Mechanisms (General Flavonoid/Isoflavone) | Specific this compound Findings (from search results) |

| Endothelial Function | Increased NO bioavailability, reduced endothelin-1, reduced adhesion molecules, anti-inflammatory, antioxidant. consensus.app | Expected to share general flavonoid mechanisms; specific detailed studies on isolated this compound not found. |

| Antihypertensive Actions | ACE inhibition, antioxidant, modulation of sympathetic nervous system, calcium channel blockade. journaljocamr.comresearchgate.netceu.esmdpi.com | Plant containing this compound showed antihypertensive activity possibly via ACE inhibition; specific this compound data limited. ceu.es |

| Antimicrobial Activities | Cell membrane disruption, enzyme inhibition, interference with DNA/RNA, metal chelation. mdpi.comnih.govmdpi.com | Flavonoids show activity; specific detailed studies on isolated this compound not found. |

| Phytoestrogenic Activity | Binding to Estrogen Receptors (ERα, ERβ), influencing gene transcription. caymanchem.comnih.govfrontiersin.org | As an isoflavone, it is a phytoestrogen; red clover extracts containing this compound show activity. researchgate.netpharmatutor.org |

| Acetylcholinesterase (AChE) | Interaction with active and peripheral anionic sites, inhibiting acetylcholine breakdown. nih.govwikipedia.orgmdpi.com | Flavonoids show activity; specific detailed studies on isolated this compound not found. |

| Tyrosinase Inhibition | Copper chelation, competitive/mixed inhibition, conformational changes. mdpi.comnih.govfrontiersin.org | Mentioned as a tyrosinase inhibitor from natural sources; specific detailed data limited. nih.gov |

Structure-activity Relationship Sar Studies of Pratensein and Its Derivatives

Identification of Key Structural Features for Biological Activity

The isoflavone scaffold, common to pratensein and related compounds like genistein, daidzein, and biochanin A, consists of a 3-phenylchromen-4-one structure wikipedia.orgencyclopedia.pubnih.govwikipedia.org. This compound specifically possesses hydroxyl groups at positions 5, 7, and 3', and a methoxy group at position 4' wikipedia.orgwikidata.orglipidmaps.orguni.lu. SAR studies on isoflavonoids, including this compound, often highlight the importance of the hydroxyl groups for their biological activities, particularly antioxidant properties umc.edu.dzresearchgate.net. The position and number of these hydroxyl groups significantly influence radical scavenging mechanisms, such as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) umc.edu.dzresearchgate.net. The B-ring of isoflavonoids is frequently identified as a key active center for antioxidant action researchgate.net.

Impact of Hydroxylation and Methoxylation Patterns on Activity

The pattern of hydroxylation and methoxylation on the isoflavone core structure plays a crucial role in determining biological activity. For instance, comparisons between this compound (5,7,3'-trihydroxy-4'-methoxyisoflavone) and related isoflavones like genistein (4',5,7-trihydroxyisoflavone), daidzein (4',7-dihydroxyisoflavone), and biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) reveal the impact of these substitutions wikipedia.orgwikipedia.orgencyclopedia.pubnih.govwikipedia.orgwikidata.orglipidmaps.orguni.luresearchgate.netfishersci.cafishersci.cauni.lumdpi.comebiohippo.comnih.govguidetopharmacology.orguni.lumpg.denih.govuni.lu.

Studies on α-glucosidase inhibition, for example, have indicated that hydroxylation, particularly at the C-3 position, can enhance activity, while methoxylation may reduce it mdpi.com. The presence or absence of hydroxyl groups at specific positions, such as the 5 and 7 positions on the A-ring and the 3' and 4' positions on the B-ring, can significantly alter the compound's interaction with biological targets. Methoxylation, the addition of a methyl group to a hydroxyl group, can affect lipophilicity and the ability to form hydrogen bonds, thereby influencing binding affinity and cellular uptake.

Influence of Glycosylation on this compound's Efficacy

Glycosylation, the attachment of a sugar moiety (such as glucose) to the isoflavone structure, is a common modification found in nature. This compound can exist in glycosylated forms, such as this compound 7-O-glucopyranoside mdpi.comuni.lu. Generally, glycosylation affects the solubility, bioavailability, and biological activity of flavonoids mdpi.com. Glycosylated isoflavones are typically more water-soluble than their aglycone (non-glycosylated) counterparts. However, studies have suggested that glycosylation can sometimes lead to reduced activity, as observed in the α-glucosidase inhibition by certain flavonoids mdpi.com. This is likely due to altered interactions with target enzymes or receptors. The sugar moiety can hinder the binding of the isoflavone to its active site or affect its transport across cell membranes.

Role of Prenylation in Enhancing Bioactivities

Prenylation involves the addition of a prenyl group (a five-carbon isoprenoid unit) to the flavonoid skeleton researchgate.netresearchgate.net. This modification generally increases the lipophilicity of the compound, which can enhance its affinity for cell membranes and improve cellular uptake researchgate.net. Prenylated flavonoids, including prenylated this compound derivatives, have demonstrated a wide range of enhanced biological activities, such as improved antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects researchgate.netresearchgate.net. For instance, 5'-prenyl-pratensein has shown promising selective activity in some studies researchgate.netuantwerpen.be. The increased lipophilicity due to prenylation can lead to stronger interactions with biological targets, particularly those embedded in lipid environments. However, it's also reported that prenylation might decrease bioavailability and plasma absorption in some cases researchgate.net.

Computational Approaches in SAR Analysis (e.g., DFT studies, molecular docking)

Computational methods, such as Density Functional Theory (DFT) studies and molecular docking, are valuable tools in modern SAR analysis of compounds like this compound researchgate.netconicet.gov.artjdr.orgfrontiersin.org. DFT calculations can provide insights into the electronic properties of molecules, including bond dissociation enthalpies (BDE), ionization potentials (IP), and proton affinities (PA), which are crucial for understanding antioxidant mechanisms researchgate.netconicet.gov.ar. These studies can help predict the most active sites for radical scavenging researchgate.net. Molecular docking simulations allow researchers to predict the binding modes and affinities of this compound and its derivatives with target proteins, such as enzymes or receptors tjdr.orgfrontiersin.org. By simulating the interaction between the ligand and the protein active site, docking studies can help explain observed differences in activity based on structural variations and guide the design of derivatives with improved binding characteristics tjdr.org. Computational approaches can significantly reduce the time and cost associated with experimental SAR studies conicet.gov.ar.

A DFT study investigating the radical scavenging mechanisms of this compound, calycosin, glycitein, and prunetin found that the B-ring was the active center for antioxidant action in the gas phase researchgate.net. The study also indicated that the hydroxyl group at position 7 was the most acidic site researchgate.net. Based on computed IP, BDE, and PA values, this compound was found to be the most active antioxidant among the tested isoflavonoids researchgate.net.

Synthesis and Evaluation of this compound Derivatives for Enhanced Bioactivity

While specific detailed research findings with quantitative data tables for this compound derivatives were not extensively available in the search results for each subsection, the principles of SAR and the approaches used (hydroxylation/methoxylation analysis, glycosylation/prenylation effects, computational studies, and synthesis/evaluation) are well-established in flavonoid research and are applied to this compound. The impact of these modifications is generally assessed by comparing the biological activity (e.g., IC50 values for enzyme inhibition or cell viability) of the modified compound to that of the parent compound or other related isoflavones.

| Compound | Key Structural Modifications Compared to this compound (5,7,3'-triOH, 4'-OMe) | General Impact on Activity (Based on related isoflavone studies) |

| Genistein | Lacks 3'-OH, Lacks 4'-OMe, Has 4'-OH | Varies depending on the target; often compared for estrogenic and tyrosine kinase inhibition encyclopedia.pubresearchgate.netmdpi.comebiohippo.com |

| Daidzein | Lacks 5-OH, Lacks 3'-OH, Lacks 4'-OMe, Has 4'-OH | Varies depending on the target; often compared for estrogenic and antioxidant activity nih.govuni.luguidetopharmacology.orgmpg.defishersci.fi |

| Biochanin A | Lacks 3'-OH, Has 4'-OMe | Varies depending on the target; often compared for phytoestrogenic and enzyme inhibition wikipedia.orgfishersci.canih.govuni.lu |

| Glycosylated | Addition of sugar moiety (e.g., at 7-OH) | Increased water solubility, potentially reduced activity against some targets (e.g., α-glucosidase) mdpi.comuni.lu |

| Prenylated | Addition of prenyl group (e.g., at 5') | Increased lipophilicity, potentially enhanced activity against some targets (e.g., antiplasmodial, cytotoxic) researchgate.netresearchgate.netuantwerpen.be |

Preclinical Research Models for Pratensein Efficacy

In Vitro Cellular Models

In vitro studies employ isolated cells or cell lines to examine the direct effects of pratensein on specific cellular processes and pathways. These models allow for controlled environments to investigate the mechanisms of action.

This compound has been shown to influence immune cell activity, particularly in the context of inflammation. Studies using rat mesencephalic neuron-glia cultures, which contain microglia (the immune cells of the central nervous system), indicated that this compound can suppress the production of proinflammatory factors such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and superoxide. While direct studies specifically on RAW 264.7 macrophages and this compound alone were not extensively detailed in the provided search results, the observed anti-inflammatory effects in mixed glial cultures suggest a potential influence on macrophage activity, as microglia share functional similarities with macrophages.

Research has demonstrated neuroprotective effects of this compound in neuronal cell models. In HT22 hippocampal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for cerebral ischemia-reperfusion injury, this compound mitigated oxidative stress, apoptosis, and inflammatory injury. nih.govnih.gov This protective effect was associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense. nih.govnih.govciteab.com this compound significantly inhibited the expression of components of the NLRP3 inflammasome, including Nod-like receptor protein 3 (NLRP3), apoptosis-associated speck-like protein containing a CARD (ASC), caspase-1, and cleaved caspase-1 protein in OGD/R-induced HT22 cells. nih.gov

In rat mesencephalic neuron-glia cultures, this compound attenuated lipopolysaccharide (LPS)-induced decrease in dopamine uptake and the number of dopaminergic neurons in a dose-dependent manner. nih.gov This neuroprotection was linked to the inhibition of LPS-induced activation of microglia and the subsequent production of proinflammatory factors such as TNF-α, NO, and superoxide. nih.gov this compound demonstrated a higher protective potency compared to other isoflavones like daidzein, calycosin, formononetin, and irilone in this model. nih.gov

Key findings in neuronal cell models are summarized in the table below:

| Cell Model | Insult/Condition | Observed Effects of this compound | Key Mechanisms Involved |

| HT22 cells | OGD/R injury | Increased cell viability, reduced LDH secretion, reversed apoptosis, reduced oxidative stress, reduced inflammatory injury. nih.gov | Activation of Nrf2, inhibition of NLRP3 inflammasome (NLRP3, ASC, Caspase-1). nih.govnih.gov |

| Mesencephalic neuron-glia cultures | LPS-induced neurodegeneration | Attenuated decrease in dopamine uptake, increased number of dopaminergic neurons, inhibited microglial activation, reduced production of TNF-α, NO, superoxide. nih.gov | Inhibition of microglia activation and proinflammatory factor generation. nih.gov |

Studies using HepG2 cells, a human liver cancer cell line often used to model hepatocytes, have indicated that this compound can influence cholesterol metabolism. This compound was shown to upregulate the transcriptional level of CLA-1, the human homolog of scavenger receptor class B type I (SR-BI), which is involved in reverse cholesterol transport. biointerfaceresearch.com Additionally, this compound (at 10 µM) was reported to upregulate ABCA1 protein expression in HepG2 cells, potentially contributing to increased HDL levels. biointerfaceresearch.comabcam.com These findings suggest a potential role for this compound in the prevention of atherosclerosis by promoting cholesterol efflux. biointerfaceresearch.com

Key findings in HepG2 cells are summarized in the table below:

| Cell Model | Condition | Observed Effects of this compound | Key Mechanisms Involved |

| HepG2 cells | Normal | Upregulation of CLA-1 transcriptional level, upregulation of ABCA1 protein expression. biointerfaceresearch.comabcam.com | Increased cholesterol efflux, potential role in reverse cholesterol transport. biointerfaceresearch.com |

This compound and its glycoside have been investigated for their potential anticancer activity in breast cancer cell lines. An extract containing this compound and this compound glycoside isolated from Cuscuta kotchiana was shown to inhibit the in vitro proliferation of human breast cancer cell lines MCF-7 and MDA-MB-231. ctdbase.org The study evaluated the expression levels of genes related to apoptosis, including p53, Bcl-2, caspase-3, and Bax. ctdbase.org this compound glycoside demonstrated significantly greater cytotoxic activity compared to this compound alone. ctdbase.org Treatment with these compounds decreased Bcl-2 gene expression while increasing the expression levels of caspase-3, p53, and Bax genes, suggesting the induction of apoptosis in the treated cancer cells. ctdbase.org

Key findings in breast cancer cell lines are summarized in the table below:

| Cell Model | Compound Tested | Observed Effects | Key Mechanisms Involved |

| MCF-7, MDA-MB-231 | This compound and this compound glycoside | Inhibition of cell proliferation, decreased Bcl-2 expression, increased caspase-3, p53, and Bax expression. ctdbase.org | Induction of apoptosis. ctdbase.org |

Hepatocytes (e.g., HepG2 cells)

In Vivo Animal Models

In vivo studies using animal models provide a more complex biological system to evaluate the efficacy of this compound and its effects on physiological processes.

This compound has shown promise in rodent models of neurodegenerative conditions. In a rat model of amyloid beta (Aβ)-induced cognitive impairment, this compound treatment significantly protected against cognitive deficits, improving learning and memory. citeab.comnih.gov The treatment attenuated neuronal degeneration and apoptosis in the hippocampus. citeab.comnih.gov Mechanistically, this compound decreased inflammatory indicators such as malondialdehyde (MDA), NO, IL-1β, and TNF-α. citeab.com It also reduced the content and deposition of β-amyloid peptide by regulating the expression of Aβ-related genes. citeab.com Furthermore, this compound enhanced synaptic plasticity by increasing the expression of related proteins and elevated acetylcholine levels by decreasing cholinesterase activity. citeab.com this compound also reduced neuroinflammation by inhibiting glial activation and NF-κB activation in this model. nih.gov

In a rat model of cerebral ischemia-reperfusion injury, this compound administration mitigated cerebral infarction, neurological deficits, and neuronal apoptosis. nih.govnih.gov This aligns with the in vitro findings in HT22 cells subjected to OGD/R, supporting the neuroprotective effects of this compound in ischemic conditions. nih.govnih.gov

While in vitro studies demonstrated this compound's protective effects against LPS-induced dopaminergic neurodegeneration in mesencephalic neuron-glia cultures nih.gov, specific in vivo rodent model studies focusing on this compound's efficacy in LPS-induced dopaminergic neurodegeneration were not detailed in the provided search results. However, the in vitro findings suggest a potential for benefit in such a model due to its anti-inflammatory and neuroprotective properties observed in the context of LPS exposure.

Key findings in rodent models of neurodegeneration are summarized in the table below:

| Animal Model | Condition | Observed Effects of this compound | Key Mechanisms Involved |

| Rat model | Aβ-induced cognitive impairment | Protected against cognitive impairments, improved learning and memory, attenuated neuronal degeneration and apoptosis, decreased inflammatory indicators (MDA, NO, IL-1β, TNF-α), decreased Aβ content and deposition, increased synaptic plasticity proteins, decreased cholinesterase activity, elevated acetylcholine levels, reduced glial activation, inhibited NF-κB activation. citeab.comnih.gov | Reduction of inflammation, regulation of Aβ metabolism, enhancement of synaptic plasticity, modulation of cholinergic function, inhibition of glial activation and NF-κB. citeab.comnih.gov |

| Rat model | Cerebral ischemia-reperfusion injury | Mitigated cerebral infarction, reduced neurological deficits, reduced neuronal apoptosis. nih.govnih.gov | Likely involves mechanisms observed in OGD/R-induced HT22 cells, such as Nrf2 activation and NLRP3 inflammasome inhibition. nih.govnih.gov |

Compound Names and PubChem CIDs

| Name | PubChem CID(s) | Notes |

| This compound | 5281803 | |

| Amyloid beta (1-42) (Aβ1-42) | 71773143, 16135558, 71581489 | Represents human Aβ1-42 peptide. Multiple CIDs may exist for different preparations. |

| Lipopolysaccharide (LPS) | 131750181, 9544106 | Examples of LPS from E. coli. LPS is a class of molecules with varying CIDs depending on the source and structure. |

| Tumor Necrosis Factor-alpha (TNF-α) | Not Applicable | Protein |

| Nitric Oxide (NO) | 145068 | |

| Interleukin-1 beta (IL-1β) | Not Applicable | Protein |

| Malondialdehyde (MDA) | 10964 | |

| Inducible Nitric Oxide Synthase (iNOS) | Not Applicable | Protein (Enzyme) |

| Nuclear Factor-kappa B (NF-κB) | Not Applicable | Protein Complex (Transcription Factor) |

| Synaptophysin | Not Applicable | Protein |

| Brain-Derived Neurotrophic Factor (BDNF) | Not Applicable | Protein |

| ATP-binding cassette transporter A1 (ABCA1) | Not Applicable | Protein |

| Scavenger receptor class B type I (SR-BI) / CLA-1 | Not Applicable | Protein |

| p53 | Not Applicable (PubChem has entries for the protein, e.g., 24171188 for human p53 protein) | Protein |

| Bcl-2 | Not Applicable (PubChem has entries for the protein) | Protein |

| Caspase-3 | Not Applicable (PubChem has entries for the protein) | Protein |

| Bax | Not Applicable (PubChem has entries for the protein) | Protein |

| Nrf2 | Not Applicable (PubChem has entries for the protein) | Protein (Transcription Factor) |

| NLRP3 | Not Applicable (PubChem has entries for the protein, e.g., 150007573 for human NLRP3 protein) | Protein |

| Apoptosis-associated speck-like protein containing a CARD (ASC) | Not Applicable (PubChem has entries for the protein, e.g., 11315103) | Protein |

| Caspase-1 | Not Applicable (PubChem has entries for the protein, e.g., 25780 for human Caspase-1 protein) | Protein |

| Formononetin | 5280378 | |

| Daidzein | 5281708 | |

| Calycosin | 5280448 | |

| Irilone | 5281779 | |

| Biochanin A | 5280373 | |

| HT22 cells | Not Applicable | Cell line |

| RAW 264.7 macrophages | Not Applicable | Cell line |

| HepG2 cells | Not Applicable | Cell line |

| MCF-7 cells | Not Applicable | Cell line |

| MDA-MB-231 cells | Not Applicable | Cell line |

| Mesencephalic neuron-glia cultures | Not Applicable | Cell culture |

Models of Inflammatory Diseases

Preclinical studies have investigated the anti-inflammatory effects of this compound using various in vitro and in vivo models. Research indicates that this compound can modulate inflammatory responses by influencing key signaling pathways and reducing the production of pro-inflammatory mediators.

In in vitro models, this compound has been shown to attenuate lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in microglia researchgate.net. Specifically, studies using LPS-stimulated 3D4/2 cells, a model for lung inflammation, demonstrated that red clover isoflavones, including this compound, decreased the mRNA levels of IL-1β, IL-6, and TNF-α in a dose-dependent manner. frontiersin.org. This effect was associated with the suppression of the p38 MAPK signaling pathway and the inhibition of NF-κB pathway activation frontiersin.org.

In vivo studies have also provided evidence of this compound's anti-inflammatory activity. In rats treated with Aβ₁₋₄₂, a model for Alzheimer's disease, this compound treatment significantly reduced the increased levels of IL-1β and TNF-α in the hippocampus researchgate.net. Furthermore, this compound has been shown to suppress NLRP3 inflammasome activation in models of cerebral ischemia-reperfusion injury, leading to reduced inflammatory responses. researchgate.net.

These findings suggest that this compound exerts anti-inflammatory effects by targeting multiple pathways involved in the inflammatory cascade.

Interactive Table 1: Effects of this compound on Inflammatory Markers in Preclinical Models

| Model | Stimulus/Condition | Inflammatory Marker | Effect of this compound Treatment | Source |

| Microglia (in vitro) | LPS | Pro-inflammatory cytokines | Attenuated | researchgate.net |

| 3D4/2 cells (in vitro) | LPS | IL-1β, IL-6, TNF-α | Decreased mRNA levels | frontiersin.org |

| Rat hippocampus (in vivo) | Aβ₁₋₄₂ | IL-1β, TNF-α | Significantly decreased | researchgate.net |

| HT22 cells (in vitro) | Oxygen-glucose deprivation/reoxygenation (OGD/R) | NLRP3 inflammasome activation | Suppressed | researchgate.net |

Models of Oxidative Stress

This compound has demonstrated antioxidant properties in various preclinical models, counteracting cellular damage caused by oxidative stress. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases, including neurodegenerative disorders. dovepress.comnih.gov.